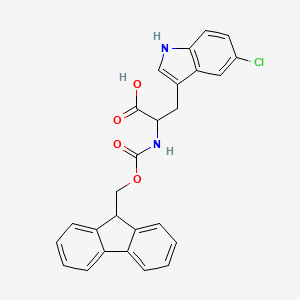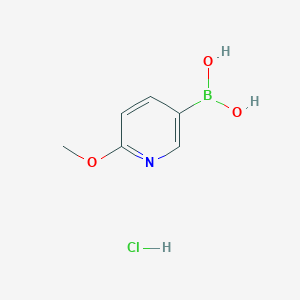
4-メチルピリジン-3-カルボチオアミド
概要
説明
4-Methylpyridine-3-carbothioamide is a compound with potential applications in various fields of research and industry. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a methyl group at the 4-position and a carbothioamide group at the 3-position of the pyridine ring gives this compound unique chemical properties.
科学的研究の応用
4-Methylpyridine-3-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly against urease, which is involved in various life-threatening conditions.
Medicine: Research has explored its potential therapeutic applications, including its role in managing cognitive decline and other neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
Target of Action
The primary targets of 4-Methylpyridine-3-carbothioamide are currently unknown. Pyridine-based molecules, such as 4-Methylpyridine-3-carbothioamide, have been incorporated in a diverse range of drug candidates approved by the FDA . They have attracted increasing attention from several disease states owing to their ease of parallelization and testing potential .
Mode of Action
Pyridine-based molecules are known to interact with their targets in a variety of ways, often resulting in significant changes in the target’s function .
Biochemical Pathways
Pyridine-based molecules are known to affect numerous oxidation–reduction processes .
Result of Action
The molecular and cellular effects of 4-Methylpyridine-3-carbothioamide’s action are currently unknown. Pyridine-based molecules have been found to be potent and eligible candidates against a range of diversified diseases .
Action Environment
It is known that the biological activities of pyridine derivatives are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
生化学分析
Biochemical Properties
4-Methylpyridine-3-carbothioamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its inhibitory effects on urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . The interaction between 4-Methylpyridine-3-carbothioamide and urease involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition is crucial for developing treatments for conditions caused by ureolytic bacteria.
Cellular Effects
The effects of 4-Methylpyridine-3-carbothioamide on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4-Methylpyridine-3-carbothioamide can modulate the activity of certain signaling pathways, leading to changes in gene expression . These changes can impact cellular metabolism, potentially altering the production and utilization of energy within the cell.
Molecular Mechanism
At the molecular level, 4-Methylpyridine-3-carbothioamide exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. For example, its interaction with urease involves binding to the enzyme’s active site, leading to enzyme inhibition . Additionally, 4-Methylpyridine-3-carbothioamide can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of 4-Methylpyridine-3-carbothioamide can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Methylpyridine-3-carbothioamide remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in changes in cellular function, including alterations in metabolic processes and gene expression.
Dosage Effects in Animal Models
The effects of 4-Methylpyridine-3-carbothioamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it can cause toxic or adverse effects . For instance, high doses of 4-Methylpyridine-3-carbothioamide have been associated with neurophysiological changes, including increased latency of evoked potentials and seizures . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-Methylpyridine-3-carbothioamide is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity. For example, the degradation of 4-Methylpyridine-3-carbothioamide by Pseudonocardia sp. strain M43 involves initial hydroxylation, leading to the formation of intermediate metabolites .
Transport and Distribution
The transport and distribution of 4-Methylpyridine-3-carbothioamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of 4-Methylpyridine-3-carbothioamide in therapeutic applications.
Subcellular Localization
The subcellular localization of 4-Methylpyridine-3-carbothioamide can influence its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its localization to the nucleus or mitochondria can impact gene expression or cellular metabolism, respectively. Understanding the subcellular localization of 4-Methylpyridine-3-carbothioamide is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions: 4-Methylpyridine-3-carbothioamide can be synthesized via condensation reactions. One common method involves the reaction of 4-methylpyridine-3-carboxylic acid with thioamide under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the synthesis of 4-Methylpyridine-3-carbothioamide may involve large-scale condensation reactions using optimized catalysts and reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
化学反応の分析
Types of Reactions: 4-Methylpyridine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The methyl and carbothioamide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
類似化合物との比較
Pyridine-3-carbothioamide: Lacks the methyl group at the 4-position, resulting in different chemical properties and reactivity.
4-Methylpyridine-2-carbothioamide: The carbothioamide group is at the 2-position, which affects its interaction with other molecules.
4-Methylpyridine-3-carboxamide: The carbothioamide group is replaced with a carboxamide group, altering its chemical behavior.
Uniqueness: 4-Methylpyridine-3-carbothioamide is unique due to the specific positioning of the methyl and carbothioamide groups on the pyridine ring. This configuration imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
4-methylpyridine-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-5-2-3-9-4-6(5)7(8)10/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIPQCJUEWOCJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622011 | |
| Record name | 4-Methylpyridine-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38824-78-1 | |
| Record name | 4-Methylpyridine-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)

![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)

